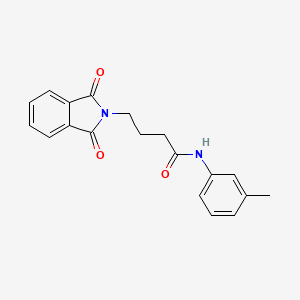![molecular formula C13H28N3O2+ B11704726 8-{[(2E)-2-(hydroxyimino)acetyl]amino}-N,N,N-trimethyloctan-1-aminium](/img/structure/B11704726.png)
8-{[(2E)-2-(hydroxyimino)acetyl]amino}-N,N,N-trimethyloctan-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{8-[(2E)-2-(HYDROXYIMINO)ACETAMIDO]OCTYL}TRIMETHYLAZANIUM is a quaternary ammonium compound with a complex structure that includes a hydroxyimino group and an acetamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {8-[(2E)-2-(HYDROXYIMINO)ACETAMIDO]OCTYL}TRIMETHYLAZANIUM typically involves the reaction of an octylamine derivative with a hydroxyiminoacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products. The final step involves the quaternization of the amine group with trimethylamine to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of {8-[(2E)-2-(HYDROXYIMINO)ACETAMIDO]OCTYL}TRIMETHYLAZANIUM involves scaling up the laboratory synthesis process. This includes the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
{8-[(2E)-2-(HYDROXYIMINO)ACETAMIDO]OCTYL}TRIMETHYLAZANIUM undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine group.
Substitution: The acetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines are commonly used.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamido derivatives.
Aplicaciones Científicas De Investigación
{8-[(2E)-2-(HYDROXYIMINO)ACETAMIDO]OCTYL}TRIMETHYLAZANIUM has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of disinfectants and surfactants.
Mecanismo De Acción
The mechanism of action of {8-[(2E)-2-(HYDROXYIMINO)ACETAMIDO]OCTYL}TRIMETHYLAZANIUM involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This compound also interacts with specific molecular targets, such as enzymes and receptors, to exert its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant.
Cetyltrimethylammonium bromide: Used as a surfactant and in DNA extraction protocols.
Dodecyltrimethylammonium chloride: Used in various industrial applications as a surfactant.
Uniqueness
{8-[(2E)-2-(HYDROXYIMINO)ACETAMIDO]OCTYL}TRIMETHYLAZANIUM is unique due to the presence of the hydroxyimino and acetamido groups, which confer additional reactivity and potential for diverse applications compared to other quaternary ammonium compounds.
Propiedades
Fórmula molecular |
C13H28N3O2+ |
|---|---|
Peso molecular |
258.38 g/mol |
Nombre IUPAC |
8-[[(2E)-2-hydroxyiminoacetyl]amino]octyl-trimethylazanium |
InChI |
InChI=1S/C13H27N3O2/c1-16(2,3)11-9-7-5-4-6-8-10-14-13(17)12-15-18/h12H,4-11H2,1-3H3,(H-,14,17,18)/p+1 |
Clave InChI |
NUKFVNLAFWJMBB-UHFFFAOYSA-O |
SMILES isomérico |
C[N+](C)(C)CCCCCCCCNC(=O)/C=N/O |
SMILES canónico |
C[N+](C)(C)CCCCCCCCNC(=O)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}furan-2-carbohydrazide](/img/structure/B11704650.png)

![2-Chlorobenzene-1,4-diyl bis[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate]](/img/structure/B11704659.png)
![2-{[(3-acetylphenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11704664.png)


![8-bromo-3-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11704675.png)
![1-(Benzyloxy)-2-{2-[2-(benzyloxy)phenoxy]ethoxy}benzene](/img/structure/B11704678.png)
![N-[4-[[[2-oxo-2-(2-pyridin-2-ylhydrazinyl)acetyl]amino]sulfamoyl]phenyl]acetamide](/img/structure/B11704688.png)
![2-[4'-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol](/img/structure/B11704694.png)
![2-(4-Amino-3-bromo-5-chlorophenyl)-5-[2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B11704696.png)
![3-methyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11704703.png)
![3-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11704712.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11704716.png)
